

Siguazodan structure activity relationship

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Compound Focus: Siguazodan

CAS No.: 115344-47-3

Cat. No.: S543181

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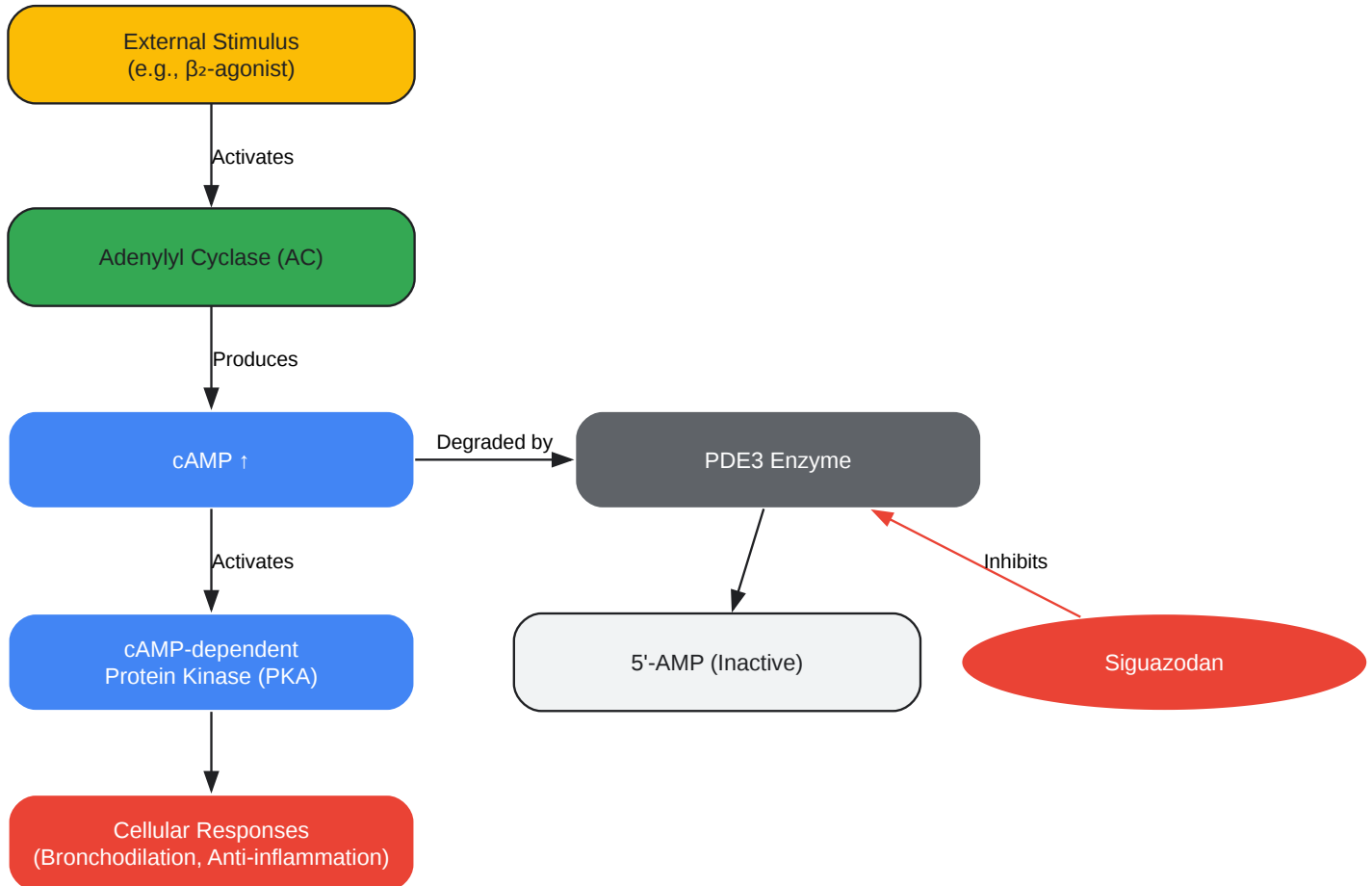
Compound Profile: Siguazodan

The table below summarizes the core information available for **Siguazodan**.

Attribute	Description
Systematic Name	Siguazodan (also referenced as SKF 94836) [1]
Primary Target	Phosphodiesterase III (PDE-III) [1]
Inhibitory Activity (IC ₅₀)	117 nM (Enzyme Assay) [1]
Functional Activity (EC ₅₀)	18.88 µM (for increasing cAMP accumulation in intact platelets) [1]
Selectivity	Cited as a selective PDE3 inhibitor; over 400-fold less potent against PDE7A1 compared to a PDE7 inhibitor [2]
Therapeutic Context	Investigated for its potential as an oral therapy for conditions like asthma and COPD; researched in combination with PDE4 inhibitors [3] [1]

Known Mechanisms & Research Context

Siguazodan functions by selectively inhibiting the PDE3 enzyme. PDE3 metabolizes cyclic adenosine monophosphate (cAMP), a critical second messenger [4]. By blocking this enzyme, **Siguazodan** elevates intracellular cAMP levels, leading to bronchodilation (relaxation of airway smooth muscle) and potential anti-inflammatory effects [4] [3]. The following diagram illustrates this core mechanism of action.



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Siguazodan inhibits PDE3, preventing cAMP degradation and enhancing cellular responses.

Research indicates that combining PDE3 inhibition with other mechanisms may be beneficial. One study concluded that **combined PDE3/PDE4 inhibition** in human airway epithelial cells produced superior effects on anti-inflammatory gene expression compared to PDE4 inhibition alone, suggesting a promising therapeutic strategy [3].

Information Limitations & Next Steps for Research

The search results are insufficient for a detailed SAR whitepaper. Key missing information includes:

- The **complete chemical structure** of **Siguazodan**.
- Data on **specific structural modifications** (e.g., changes to the core scaffold, ring systems, or functional groups) and their direct impact on potency, selectivity, and other pharmacological properties.
- **Detailed experimental protocols** for the cited assays beyond basic parameters like IC₅₀ values.
- **Crystallographic data** or modeling studies showing the binding pose of **Siguazodan** within the PDE3A active site.

To proceed with an in-depth SAR analysis, I suggest you:

- **Consult specialized databases:** Use platforms like **PubChem**, **ChEMBL**, or **BindingDB** to retrieve the molecular structure and potentially find more bioactivity data.
- **Perform a literature deep dive:** Search for older primary literature using the compound name "**Siguazodan**" and its code "SKF 94836" on platforms like SciFinder or Reaxys, which are particularly strong for historic medicinal chemistry data.
- **Explore related compounds:** The search mentioned other PDE3 inhibitors (e.g., cilostamide) [4]. Investigating the SAR of these analogs could provide valuable indirect insights.

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References

1. Kinase Inhibitors on PDE Signaling Pathways [abmole.com]
2. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4 ... [sciencedirect.com]
3. Superiority of Combined Phosphodiesterase PDE3/PDE4 ... [sciencedirect.com]
4. Phosphodiesterase isoforms and cAMP compartments in the ... [pmc.ncbi.nlm.nih.gov]

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